Cas no 1805661-63-5 (Ethyl 5-cyano-2,3-dichlorobenzoate)

Ethyl 5-cyano-2,3-dichlorobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-cyano-2,3-dichlorobenzoate
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- インチ: 1S/C10H7Cl2NO2/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-4H,2H2,1H3
- InChIKey: FLLXLXFZLKROGG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C#N)C=C1C(=O)OCC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3.1
Ethyl 5-cyano-2,3-dichlorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018416-250mg |
Ethyl 5-cyano-2,3-dichlorobenzoate |
1805661-63-5 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
Alichem | A015018416-500mg |
Ethyl 5-cyano-2,3-dichlorobenzoate |
1805661-63-5 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A015018416-1g |
Ethyl 5-cyano-2,3-dichlorobenzoate |
1805661-63-5 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
Ethyl 5-cyano-2,3-dichlorobenzoate 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Ethyl 5-cyano-2,3-dichlorobenzoateに関する追加情報
Comprehensive Overview of Ethyl 5-cyano-2,3-dichlorobenzoate (CAS No. 1805661-63-5)
Ethyl 5-cyano-2,3-dichlorobenzoate (CAS No. 1805661-63-5) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a cyano group and dichloro substitution, makes it a versatile building block for synthesizing complex molecules. With the growing demand for high-precision chemicals in drug discovery and sustainable agriculture, this compound has garnered significant attention from researchers and industry professionals alike.
The compound's benzoate ester backbone combined with its electron-withdrawing substituents (cyano and chloro groups) enables exceptional reactivity in nucleophilic substitution and cross-coupling reactions. Recent studies highlight its potential in developing novel heterocyclic compounds, particularly in the field of crop protection chemicals and biodegradable polymers. As the global market shifts toward eco-friendly solutions, Ethyl 5-cyano-2,3-dichlorobenzoate is increasingly explored for green chemistry applications.
From a synthetic perspective, the CAS No. 1805661-63-5 compound offers distinct advantages in regioselective functionalization. Its 2,3-dichloro configuration allows controlled modifications at specific positions, a critical feature for designing targeted bioactive molecules. Researchers frequently employ it in Pd-catalyzed reactions and microwave-assisted synthesis, aligning with modern trends favoring energy-efficient methodologies. These attributes position it as a valuable candidate for high-throughput screening in drug development pipelines.
Analytical characterization of Ethyl 5-cyano-2,3-dichlorobenzoate typically involves HPLC purity testing, NMR spectroscopy, and mass spectrometry to ensure batch consistency—a key concern for quality-conscious buyers. Industry forums frequently discuss optimal storage conditions (recommended: inert atmosphere, -20°C) and solubility profiles (notable in DMF and THF) to maintain stability during transport and handling. Such technical insights are highly searched in academic and industrial databases.
Emerging applications include its role in photoactive materials for organic electronics, where its conjugated system enhances charge transport properties. With the rise of flexible electronics and OLED technologies, this compound's derivatives are being patented for use in light-emitting layers. Concurrently, computational chemists leverage its structure for QSAR modeling to predict environmental fate and toxicity—addressing the increasing regulatory focus on chemical safety by design.
The commercial availability of CAS 1805661-63-5 through specialized fine chemical suppliers has expanded, with procurement trends showing preference for GMP-grade batches. Safety data sheets emphasize standard organic lab precautions, though its low acute toxicity profile makes it manageable under proper ventilation. Market analysts note rising inquiries from Asia-Pacific contract manufacturers, reflecting regional growth in custom synthesis services.
Future research directions may explore its catalytic asymmetric transformations or incorporation into metal-organic frameworks (MOFs) for gas storage. As synthetic methodologies evolve toward flow chemistry and automated platforms, the scalability of Ethyl 5-cyano-2,3-dichlorobenzoate-based routes will likely be a focus area. Current literature citations in ACS journals and RSC advances demonstrate sustained academic interest, particularly in multicomponent reactions and click chemistry applications.
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